molecular formula C22H16ClN3O2 B2908877 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 900014-51-9

2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2908877
CAS RN: 900014-51-9
M. Wt: 389.84
InChI Key: QZUCNMLYEMEATE-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the indolizine family and is also known as AC-265347.

Mechanism of Action

Target of Action

The primary target of 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide is the A1 adenosine receptor . The A1 adenosine receptor is a G protein-coupled receptor involved in various physiological processes, including inhibition of adenylate cyclase, induction of receptor desensitization, neurotransmitter release, and cerebral blood flow .

Mode of Action

2-Amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide acts as an allosteric enhancer of the A1 adenosine receptor . Allosteric enhancers bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds . This binding augments the response to endogenous adenosine in a site- and event-specific manner .

Biochemical Pathways

The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . This pathway plays a crucial role in many physiological processes, including energy transfer, signal transduction, and neurotransmitter regulation . By enhancing the response to endogenous adenosine, the compound can modulate these processes .

Pharmacokinetics

The compound’s interaction with the a1 adenosine receptor suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action as an allosteric enhancer of the A1 adenosine receptor results in potentiation of agonist binding to the receptor . This can lead to an increased response to adenosine, affecting various physiological processes regulated by adenosine signaling .

Action Environment

Like all drugs, its action, efficacy, and stability could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide in lab experiments include its potent antitumor and anti-inflammatory activity, as well as its ability to inhibit certain enzymes involved in various cellular processes. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.

Future Directions

There are several future directions for the research on 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide. One potential direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide involves a multi-step process. The first step involves the synthesis of 4-chlorobenzoyl chloride, which is then reacted with 2-aminophenylacetic acid to form 4-chlorobenzoyl-2-aminophenylacetic acid. This compound is then cyclized to form 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylic acid, which is then coupled with N-phenylglycine to form the final product.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to have potent antitumor activity against various cancer cell lines. In addition, it has also been shown to have potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In pharmacology, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUCNMLYEMEATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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